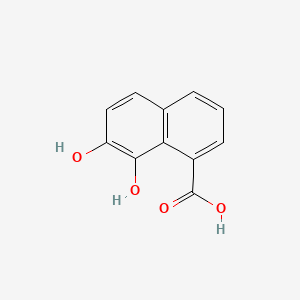
5,6-Dichloroindoline
概要
説明
5,6-Dichloroindoline, also known as this compound-2,3-dione, is a chemical compound with the CAS Number: 1677-48-1 . It has a molecular weight of 216.02 and its IUPAC name is 5,6-dichloro-1H-indole-2,3-dione .
Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring substituted with two chlorine atoms at positions 5 and 6 . The InChI code for this compound is 1S/C8H3Cl2NO2/c9-4-1-3-6 (2-5 (4)10)11-8 (13)7 (3)12/h1-2H, (H,11,12,13) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is recommended to be at room temperature in a sealed, dry environment .科学的研究の応用
Synthesis and Chemical Studies
- Synthesis of Seco-Cyclopropyltetrahydroquinolines : 5,6-Dichloroindoline derivatives are used in synthesizing seco-cyclopropyltetrahydroquinolines, which have relevance in the study of DNA alkylation pharmacophores like CC-1065 and the duocarmycins (Pati et al., 2004).
- Preparation of Hydantoins : The compound has been utilized in the eco-friendly mechanochemical preparation of hydantoins from amino esters, a process significant for pharmaceutical synthesis (Konnert et al., 2014).
Biological and Pharmacological Research
- Rooting Promoters : 5,6-Dichloroindole-3-acetic acid, a derivative of this compound, shows strong rooting-promoting activity in plant cuttings, indicating potential agricultural applications (Katayama et al., 2010).
- Anticancer Agents : Various this compound derivatives have been synthesized and tested for their potential as anticancer agents, showing promise in targeting specific cancer cell lines (Rezk et al., 2016).
- Anticonvulsant Activity : this compound derivatives have been studied for their anticonvulsant properties, showing effectiveness comparable to standard drugs in certain cases (Mallikarjuna et al., 2007).
- Photovoltaic Properties : Derivatives of this compound have been explored for their potential in organic–inorganic photodiode fabrication, indicating their utility in photovoltaic applications (Zeyada et al., 2016).
Miscellaneous Applications
- MRI Imaging Probes : Certain analogs of this compound have been identified as potential probes for imaging the expression of specific genes using MRI technology (Bar‐Shir et al., 2013)
Safety and Hazards
The safety information for 5,6-Dichloroindoline indicates that it has some hazards associated with it. The hazard statements include H302-H315-H319-H332-H335 . The precautionary statements include P261-P280-P305+P351+P338 . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .
特性
IUPAC Name |
5,6-dichloro-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4,11H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJRWHOYRYFHIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

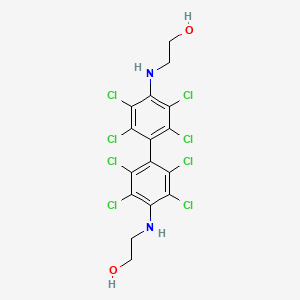
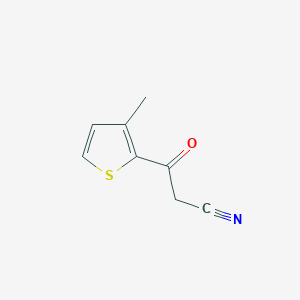
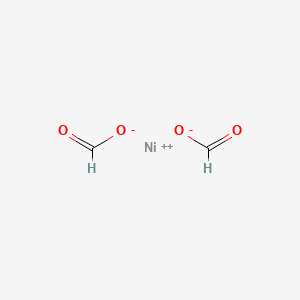
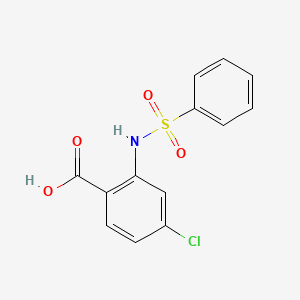
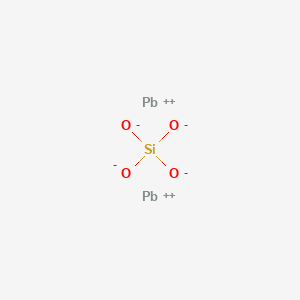
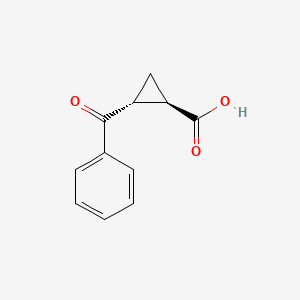
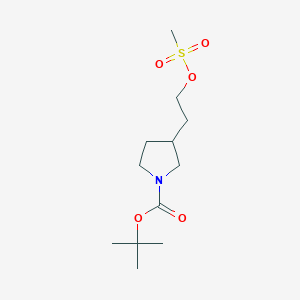


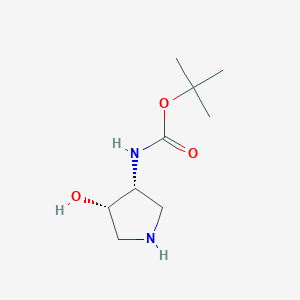
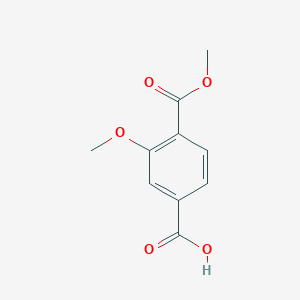
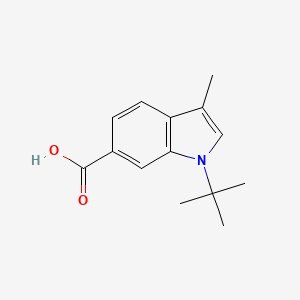
![2-(4-(8-Bromo-2-methyl-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile](/img/structure/B3367114.png)
